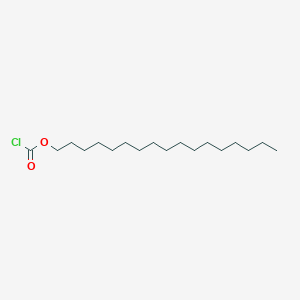

Carbonochloridic Acid Heptadecyl Ester

Description

Properties

Molecular Formula |

C18H35ClO2 |

|---|---|

Molecular Weight |

318.9 g/mol |

IUPAC Name |

heptadecyl carbonochloridate |

InChI |

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18(19)20/h2-17H2,1H3 |

InChI Key |

ORIORHNBHWMHIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCOC(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Carbonochloridic Acid, Heptadecyl Ester

Foreword: Navigating the Data Landscape for Long-Chain Alkyl Chloroformates

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of its application. This guide delves into the core characteristics of carbonochloridic acid, heptadecyl ester (also known as heptadecyl chloroformate). It is critical to note at the outset that while a wealth of information exists for the broader class of alkyl chloroformates, specific experimentally determined data for the C17 analogue, heptadecyl chloroformate, is not extensively available in public literature.

Therefore, this guide adopts a dual approach. Firstly, it collates and presents the established knowledge on long-chain alkyl chloroformates, drawing from data on homologous compounds to establish trends and provide scientifically grounded estimations for the properties of heptadecyl chloroformate. Secondly, it provides detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to generate the precise data required for their specific applications. This approach ensures both immediate utility and a pathway to further empirical characterization, upholding the principles of scientific integrity and practical applicability.

Molecular Identity and Structural Characteristics

Carbonochloridic acid, heptadecyl ester, is a long-chain aliphatic chloroformate. Its molecular structure consists of a seventeen-carbon alkyl chain (heptadecyl group) attached to a highly reactive chloroformate functional group (-O(CO)Cl). This amphiphilic nature, with a large, nonpolar alkyl tail and a polar, electrophilic head, is central to its chemical behavior and physical properties.

-

Molecular Formula: C₁₈H₃₅ClO₂

-

Molecular Weight: 318.92 g/mol

-

CAS Number: While a specific CAS number for heptadecyl chloroformate is not readily found, related long-chain chloroformates are well-documented. For instance, hexadecyl chloroformate is registered under CAS number 26272-90-2 and octadecyl chloroformate under 51637-93-5[1].

Core Physicochemical Properties: An Empirical and Extrapolated Overview

The physicochemical properties of long-chain alkyl chloroformates are heavily influenced by the length of the alkyl chain. The following table summarizes available data for homologous compounds and provides estimated values for heptadecyl chloroformate.

| Property | Heptyl Chloroformate (C7) | Hexadecyl Chloroformate (C16) | Heptadecyl Chloroformate (C17) (Estimated) | Octadecyl Chloroformate (C18) |

| Physical State at 20°C | Colorless to almost colorless clear liquid | Liquid[2] | Waxy Solid or Liquid | Solid[1] |

| Boiling Point (°C) | 71 °C at 7 mmHg[3] | 367.1 °C at 760 mmHg[4] | ~382°C | 396.9°C[1] |

| Melting Point (°C) | Data not available | Data not available | ~25-30°C | Data not available (low melting solid)[1] |

| Density (g/cm³) | 1.0[3] | Data not available | ~0.93 | 0.932[1] |

| Solubility | Slightly soluble in Chloroform[3]. | Data not available | Good solubility in non-polar and moderately polar organic solvents (e.g., chloroform, ethyl acetate, petroleum ether). Insoluble and reactive in water. | Slightly soluble in Chloroform and Ethyl Acetate[1][5]. |

Causality Behind the Trends:

-

Boiling Point: The boiling point of aliphatic compounds increases with the length of the carbon chain due to stronger van der Waals forces. The significant jump in boiling points from shorter to longer chains is a well-established phenomenon[6]. Some long-chain chloroformates may decompose before reaching their boiling point at atmospheric pressure[6].

-

Melting Point: As the alkyl chain length increases, the molecules pack more efficiently in a solid lattice, leading to a higher melting point. Heptadecyl chloroformate is predicted to be a low-melting waxy solid at room temperature, similar to octadecyl chloroformate[1].

-

Solubility: The principle of "like dissolves like" governs the solubility of these esters[7]. The long hydrophobic heptadecyl chain dictates a high affinity for non-polar organic solvents and practical insolubility in water[7][8]. The presence of the polar chloroformate group provides some limited solubility in moderately polar aprotic solvents[7][8].

Reactivity Profile: The Dominance of the Chloroformate Group

The chemistry of heptadecyl chloroformate is dominated by the highly electrophilic carbonyl carbon of the chloroformate moiety. This makes the molecule susceptible to nucleophilic attack, with hydrolysis being the most significant reaction in many contexts.

Hydrolysis

In the presence of water or moisture, heptadecyl chloroformate will readily hydrolyze to form heptadecanol, hydrochloric acid (HCl), and carbon dioxide (CO₂)[6]. This reaction is typically rapid, with the hydrolysis half-life of long-chain chloroformates being short[6][9]. The rate of hydrolysis is generally slower for higher molecular weight chloroformates compared to their shorter-chain counterparts[9].

The rapid generation of corrosive HCl upon contact with moisture is a critical consideration for the handling, storage, and application of this compound[10].

Reactions with Nucleophiles

Heptadecyl chloroformate is a versatile reagent for introducing the heptadecyloxycarbonyl group onto various nucleophiles. Key reactions include:

-

Reaction with Amines: Forms stable carbamates. This reaction is fundamental in the derivatization of amino acids and other primary and secondary amines for analytical purposes or as a protecting group strategy in organic synthesis.

-

Reaction with Alcohols: Yields carbonates. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

-

Reaction with Carboxylic Acids: Produces mixed anhydrides, which are highly reactive intermediates themselves, often used in peptide synthesis.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data for heptadecyl chloroformate, the following experimental protocols are recommended.

Determination of Boiling Point by Thermogravimetric Analysis (TGA)

Rationale: For high molecular weight compounds that may decompose at their atmospheric boiling point, TGA provides a reliable method to determine the boiling point by measuring weight loss as a function of temperature under controlled conditions.

Methodology:

-

Instrument Setup: Calibrate a thermogravimetric analyzer (TGA) according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of heptadecyl chloroformate into a tared TGA pan.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: Ambient to a temperature expected to be above the boiling point (e.g., 450 °C).

-

-

Data Analysis: The onset temperature of the major weight loss step in the TGA curve corresponds to the boiling point at the ambient pressure of the experiment.

Diagram of Boiling Point Determination Workflow using TGA

Caption: A systematic workflow for determining the solubility of heptadecyl chloroformate.

Safety, Handling, and Storage

As a member of the chloroformate class, heptadecyl chloroformate must be handled with significant care.

-

Hazards: Chloroformates are corrosive, toxic, and moisture-sensitive.[10][11] Inhalation of vapors can be fatal, and skin contact can cause severe burns.[11] The primary hazard stems from its high reactivity, particularly with water, which generates corrosive hydrochloric acid.[2][10]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as bases, amines, and alcohols.[12] The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis.

-

Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material for containment and dispose of it as hazardous waste. Do not use water to clean up spills.[13]

Analytical Characterization

The identity and purity of heptadecyl chloroformate can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of the compound and confirming its molecular weight.[14][15][16] Derivatization of other molecules with heptadecyl chloroformate makes them amenable to GC-MS analysis.[14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure, showing characteristic signals for the long alkyl chain and the carbonyl carbon of the chloroformate group.

-

Infrared (IR) Spectroscopy: A strong characteristic absorption band for the carbonyl (C=O) group of the chloroformate will be present, typically in the region of 1770-1780 cm⁻¹.

Conclusion

Carbonochloridic acid, heptadecyl ester, is a long-chain alkyl chloroformate with physicochemical properties largely dictated by its C17 alkyl chain and its highly reactive chloroformate functional group. While specific experimental data for this molecule is sparse, a robust understanding of its characteristics can be derived from the established trends within the homologous series of long-chain chloroformates. It is a moisture-sensitive, reactive compound with good solubility in non-polar organic solvents. The provided experimental protocols offer a clear pathway for researchers to determine its precise properties, ensuring safe and effective utilization in drug development and organic synthesis.

References

- ChemicalBook. (2026, January 3). Octadecyl chloroformate - Safety Data Sheet.

- Liu, X., et al. (2026, January 7). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. PMC.

- Fiveable. (2025, August 15). Solubility in organic solvents Definition.

- Smolecule. (2023, August 16). Buy Octadecyl chloroformate | 51637-93-5.

- Sigma-Aldrich. Hexadecyl chloroformate | 26272-90-2.

- OECD. SIDS Initial Assessment Profile - Chloroformates.

- ResearchGate. (2017, June 14). Are there any safety issues in using alkyl chloroformates?

- ChemicalBook. (2025, December 31). Octadecyl chloroformate | 51637-93-5.

- National Center for Biotechnology Information. Chloroformates Acute Exposure Guideline Levels.

- BASF. Acid Chlorides and Chloroformates - Safety and Handling.

- ECHEMI. Hexadecyl carbonochloridate SDS, 26272-90-2 Safety Data Sheets.

- Google Patents. US3720718A - Conversion of chloroformates to an aldehyde.

- CymitQuimica. CAS 26272-90-2: Hexadecyl carbonochloridate.

- ResearchGate. Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.

- Sigma-Aldrich. (2026, February 16). SAFETY DATA SHEET.

- PMC. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates.

- PubMed. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis.

- Benchchem. Characterizing Pentafluorophenyl Chloroformate Derivatives: A Comparative Guide to Analytical Methods.

- ResearchGate. (2025, August 10). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Request PDF.

- ResearchGate. (2005, August 2). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.

- Scilit. The derivatization of fatty acids by (chloro)alkyl chloroformates in non‐aqueous and aqueous media for GC analysis.

- Tokyo Chemical Industry (India) Pvt. Ltd. Heptyl Chloroformate | 33758-34-8.

- Valsynthese SA. Chloroformates.

- SciSpace. Effects of Molecular Association on the Rates of Hydrolysis of Long-Chain Alkyl Betainates (Alkoxycarbonyl-N,N,N -.

- Smolecule. (2023, August 15). Buy Cetyl chloroformate | 26272-90-2.

- PubChem. 2-Heptyl chloroformate | C8H15ClO2 | CID 21487843.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Merck. (2023, January 24). SAFETY DATA SHEET.

- ResearchGate. (2021, July 30). (PDF) The Synthesis of Long Chain Alkyl Chloroformate.

- TCI America. (2025, May 26). Material Safety Data Sheet HEPTYL CHLOROFORMATE.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Taylor & Francis. (2007, August 29). The Solubility of C60 Fullerene in Long Chain Fatty Acids Esters.

- ResearchGate. The Solubility of C60 Fullerene in Long Chain Fatty Acids Esters.

- ChemicalBook. (2025, December 31). Heptyl chloroformate | 33758-34-8.

Sources

- 1. Octadecyl chloroformate - Safety Data Sheet [chemicalbook.com]

- 2. CAS 26272-90-2: Hexadecyl carbonochloridate | CymitQuimica [cymitquimica.com]

- 3. Heptyl chloroformate | 33758-34-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Octadecyl chloroformate | 51637-93-5 [chemicalbook.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. fiveable.me [fiveable.me]

- 8. Buy Octadecyl chloroformate | 51637-93-5 [smolecule.com]

- 9. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. download.basf.com [download.basf.com]

- 11. valsynthese.ch [valsynthese.ch]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

heptadecyl chloroformate CAS number and safety data sheet

An In-depth Technical Guide to Heptadecyl Chloroformate for Researchers and Drug Development Professionals

Introduction

Heptadecyl chloroformate is a long-chain alkyl chloroformate, a class of highly reactive organic compounds that serve as versatile reagents in a multitude of organic transformations.[1] Formally esters of chloroformic acid, they are characterized by the general structure ROC(O)Cl.[1] Their reactivity, which is similar to that of acyl chlorides, allows for the efficient introduction of alkoxycarbonyl groups onto nucleophilic molecules.[1] This guide provides a comprehensive overview of the chemical properties, safety, handling, and applications of heptadecyl chloroformate, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

While a specific CAS number for heptadecyl chloroformate is not readily found in major chemical databases, its properties and reactivity can be accurately inferred from its close homolog, hexadecyl chloroformate (CAS No. 26272-90-2).[2][3] This guide will utilize data from hexadecyl chloroformate and other long-chain alkyl chloroformates to provide a robust and reliable technical resource.

Chemical Identification and Properties

Structure and Nomenclature:

-

Chemical Name: Heptadecyl chloroformate

-

Synonyms: Heptadecyl carbonochloridate, Chloroformic acid heptadecyl ester

-

Molecular Formula: C₁₈H₃₅ClO₂

-

Molecular Weight: 334.92 g/mol

CAS Number:

-

Hexadecyl chloroformate (C16): 26272-90-2[2]

-

Octadecyl chloroformate (C18): 51637-93-5[4]

-

Heptyl chloroformate (C7): 33758-34-8

Physicochemical Properties:

The properties of heptadecyl chloroformate are expected to be similar to those of other long-chain alkyl chloroformates. The following table summarizes key data, with values for hexadecyl chloroformate provided for comparison.

| Property | Heptadecyl Chloroformate (Estimated) | Hexadecyl Chloroformate |

| Appearance | Colorless to pale yellow liquid | Colorless liquid |

| Boiling Point | > 370 °C at 760 mmHg | 367.1 ± 11.0 °C at 760 mmHg[2] |

| Density | ~0.9 g/cm³ | 0.9 ± 0.1 g/cm³[2] |

| Flash Point | > 110 °C | > 230 °F[2] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, THF, chloroform) | Insoluble in water |

Comprehensive Safety Data Sheet (SDS) Analysis

The following safety information is synthesized from data for analogous long-chain alkyl chloroformates and reflects the anticipated hazards of heptadecyl chloroformate.

Hazards Identification

Heptadecyl chloroformate is expected to be classified as a corrosive and toxic substance.

-

GHS Classification (Anticipated):

-

Signal Word: Danger[7]

-

Hazard Statements (Anticipated):

-

Precautionary Statements (Anticipated):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

First-Aid Measures

-

General Advice: Immediate medical attention is required. Show this safety data sheet to the doctor in attendance.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[5]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediate medical attention is required.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride and phosgene.[9]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[8]

-

Environmental Precautions: Do not let product enter drains.[8]

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. Do not expose spill to water.[9]

Handling and Storage

-

Safe Handling: Handle under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Use only in a chemical fume hood.[9]

-

Storage Conditions: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place (refrigeration is recommended). Moisture sensitive.[7][9]

Exposure Controls/Personal Protection

-

Engineering Controls: Use only under a chemical fume hood. Ensure adequate ventilation, especially in confined areas.

-

Personal Protective Equipment:

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber, neoprene). Wear appropriate protective clothing.

-

Respiratory Protection: If the exposure limit is exceeded, a full-face respirator with an appropriate cartridge is recommended.

-

Stability and Reactivity

-

Reactivity: Reacts violently with water, alcohols, amines, and strong bases.

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere). Moisture sensitive.

-

Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, amines, water.[9]

-

Hazardous Decomposition Products: Hydrogen chloride, phosgene, carbon oxides.

Synthesis and Experimental Protocols

General Synthesis of Heptadecyl Chloroformate

Aliphatic chloroformates are typically synthesized by the reaction of the corresponding alcohol with phosgene.[10][11] For heptadecyl chloroformate, the reaction would involve heptadecan-1-ol and phosgene, often in an inert solvent.

Caption: Synthesis of heptadecyl chloroformate.

Protocol: Synthesis of a Heptadecyl Carbamate

This protocol details the synthesis of a carbamate, a common application of chloroformates. The reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the chloroformate.[1]

Materials:

-

Primary or secondary amine (1.0 eq)

-

Heptadecyl chloroformate (1.05 eq)

-

Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.1 eq)

-

Stir bar, round-bottom flask, dropping funnel, inert gas supply (N₂ or Ar)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous solvent in the round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition: Slowly add the heptadecyl chloroformate dropwise to the stirred amine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

-

Workup:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate the solution under reduced pressure to yield the crude carbamate.

-

-

Purification: Purify the product by column chromatography or recrystallization as needed.

Caption: Workflow for carbamate synthesis.

Applications in Research and Drug Development

Long-chain alkyl chloroformates like heptadecyl chloroformate are valuable tools in organic synthesis and drug development for several reasons:

-

Derivatization for Analysis: In analytical chemistry, particularly gas chromatography (GC), polar compounds such as amino acids and carboxylic acids often require derivatization to increase their volatility. Alkyl chloroformates are used to rapidly convert these polar functional groups into their less polar, more volatile ester or carbamate derivatives, enabling easier analysis.[12]

-

Introduction of Lipophilicity: The long heptadecyl chain can be used to introduce significant lipophilicity to a molecule. This is a key strategy in drug development for:

-

Improving Membrane Permeability: Increasing the lipid solubility of a drug can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Modulating Pharmacokinetics: The lipophilic tail can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Formulating Prodrugs: A hydrophilic drug can be temporarily masked with a lipophilic group to improve its delivery, which is then cleaved in vivo to release the active compound.

-

-

Synthesis of Surfactants and Amphiphiles: The reaction of heptadecyl chloroformate with polar head groups can be used to synthesize novel surfactants and amphiphilic molecules. These compounds have applications in drug delivery systems, such as forming micelles or liposomes to encapsulate and deliver poorly soluble drugs.[13]

References

- Google Patents. (n.d.). US3720718A - Conversion of chloroformates to an aldehyde.

-

PubChem. (n.d.). Carbonochloridic acid, heptyl ester. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Hexadecyl carbonochloridate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of carbamates 3 starting from hexadecyl chloroformate 1 and amines 2. Retrieved from [Link]

-

ResearchGate. (2017, June 14). Are there any safety issues in using alkyl chloroformates? Retrieved from [Link]

-

ResearchGate. (2005, August 2). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Photo-on-Demand Synthesis of Chloroformates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved from [Link]

- Google Patents. (n.d.). WO2006044575A1 - Method for the preparation of aliphatic chloroformates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Octadecyl chloroformate - Safety Data Sheet [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Heptyl Chloroformate | 33758-34-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Heptyl carbonochloridate | 33758-34-8 [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. US3720718A - Conversion of chloroformates to an aldehyde - Google Patents [patents.google.com]

- 11. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. organic-chemistry.org [organic-chemistry.org]

solubility of heptadecyl chloroformate in organic solvents

Topic: Solvation, Handling, and Reactivity of Heptadecyl Chloroformate Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Heptadecyl chloroformate (C

This guide provides a definitive technical analysis of its solubility profile, solvent compatibility, and handling protocols. Unlike short-chain chloroformates (e.g., ethyl chloroformate), the solubility of heptadecyl chloroformate is dominated by its lipophilic alkyl chain, necessitating specific solvent choices to prevent precipitation and ensure efficient reactivity.

Physicochemical Profile & Structural Logic

To predict solubility and reactivity behaviors accurately, we must analyze the molecule's competing structural domains.

-

Lipophilic Domain (

-): A long, non-polar alkyl chain. This domain dictates high solubility in aliphatic and aromatic hydrocarbons. It is responsible for the compound's waxy, viscous nature and high partition coefficient ( -

Reactive Domain (-OCOCl): An electrophilic center susceptible to nucleophilic attack. This domain requires aprotic conditions to prevent decomposition.[1]

Physical State Prediction:

Based on the properties of its nearest homologues—Cetyl chloroformate (

Solubility & Solvent Compatibility Matrix

The solubility of heptadecyl chloroformate follows the principle of hydrophobic dominance. While the chloroformate group is polar, the massive

Table 1: Solvent Compatibility Guide

| Solvent Class | Representative Solvents | Solubility Status | Technical Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (Miscible) | Primary Choice. Dissolves both the lipid tail and the polar head group. Ideal for synthesis. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Excellent (Miscible) | The |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent (Miscible) | Good for reactions requiring higher temperatures (reflux). |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good | Soluble, but ensure solvents are strictly anhydrous to prevent hydrolysis. |

| Polar Aprotic (High Polarity) | Acetonitrile, DMF, DMSO | Moderate to Low | Solubility decreases as water content increases. Phase separation may occur in cold acetonitrile due to the lipophilic tail. |

| Protic (Reactive) | Water, Methanol, Ethanol | Incompatible | DO NOT USE. Reacts violently or rapidly to decompose the reagent. |

Critical Insight: The "Lipophilic Drift"

Unlike methyl or ethyl chloroformate, which are soluble in polar organic solvents like acetonitrile, heptadecyl chloroformate may exhibit phase separation or cloudiness in pure acetonitrile at low temperatures due to the dominant van der Waals forces of the alkyl chain. For reactions in acetonitrile, a co-solvent like DCM or THF (10–20% v/v) is recommended to maintain homogeneity.

Reactivity & Decomposition Pathways

Understanding the decomposition mechanism is vital for storage and handling. Heptadecyl chloroformate undergoes hydrolysis upon contact with moisture, releasing corrosive HCl gas and CO

Decomposition Mechanism

The reaction proceeds via a nucleophilic attack of water on the carbonyl carbon, forming an unstable carbonic acid intermediate which decarboxylates.

Figure 1: Hydrolytic decomposition pathway of heptadecyl chloroformate.

Experimental Protocols

These protocols are designed to minimize decomposition and maximize yield.

Protocol A: Preparation of Anhydrous Stock Solution (100 mM)

-

Objective: Create a stable stock for derivatization or synthesis.

-

Solvent Choice: Dichloromethane (DCM) is preferred over hexane for stock solutions because it solvates the reactive head group effectively and is easily removed.

-

Dry Equipment: Flame-dry a 10 mL volumetric flask and purge with Nitrogen (

) or Argon. -

Weighing: Rapidly weigh 318 mg (approx., based on MW ~318.9 g/mol ) of heptadecyl chloroformate into the flask.

-

Note: If the compound is solid, warm slightly to melt for easier transfer, or weigh as a solid.

-

-

Solvation: Add ~5 mL of anhydrous DCM. Swirl gently until fully dissolved.

-

Make up to Volume: Fill to the mark with anhydrous DCM.

-

Storage: Seal with a PTFE-lined septum. Store at 4°C. Shelf life: <1 week (susceptible to trace moisture).

Protocol B: N-Acylation of an Amine (Derivatization)

-

Context: Attaching the

chain to an amine to increase lipophilicity (e.g., for membrane anchoring studies).

-

Dissolution: Dissolve 1.0 equiv of the target amine in anhydrous DCM.

-

Base Addition: Add 1.2 equiv of Triethylamine (TEA) or Pyridine .

-

Why? To scavenge the HCl byproduct. Without base, the amine will protonate and become unreactive.

-

-

Addition: Dropwise add 1.1 equiv of Heptadecyl Chloroformate stock solution at 0°C.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours.

-

Quench: Add water to quench unreacted chloroformate (hydrolyzes to alcohol).

-

Extraction: The product will be highly lipophilic. Extract with Hexane or Ethyl Acetate .

Figure 2: Standard N-acylation workflow using heptadecyl chloroformate.

Safety & Handling (E-E-A-T)

-

Corrosivity: Like all chloroformates, this compound releases HCl upon contact with skin or mucosal membranes. It causes severe burns.[1][2][3][4][5]

-

Inhalation Hazard: While the high molecular weight reduces volatility compared to methyl chloroformate, aerosols or heated vapors are extremely toxic. Always handle in a fume hood.

-

Pressure Buildup: Old bottles may build up pressure due to CO

release from slow hydrolysis. Open carefully. -

PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

References

-

Solubility and Reactivity of Chloroformates

-

Structural Analogues (Cetyl/Stearyl Chloroformate Data)

-

PubChem Compound Summary for Cetyl Chloroformate (CID 97633). National Center for Biotechnology Information.

-

ChemicalBook: Stearyl Chloroformate Properties.

-

-

General Handling of Acyl Chlorides

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

-

Sources

- 1. Heptyl Chloroformate | 33758-34-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Heptyl Chloroformate | 33758-34-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Ethyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. keyorganics.net [keyorganics.net]

- 5. 2-Heptyl chloroformate | C8H15ClO2 | CID 21487843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trc.nist.gov [trc.nist.gov]

- 7. Cetyl chloroformate | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chloroformate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Carbonochloridic Acid Heptadecyl Ester: Physicochemical Profiling and Synthetic Methodologies

Executive Summary

Carbonochloridic acid heptadecyl ester (CAS: 81691-94-3), commonly referred to in the pharmaceutical industry as heptadecyl chloroformate , is a highly reactive, long-chain aliphatic chloroformate. In modern drug development, it serves as a critical electrophilic reagent. By conjugating this C17 lipid tail to active pharmaceutical ingredients (APIs), researchers can synthesize highly lipophilic prodrugs, modify peptide pharmacokinetics to extend half-life, and engineer advanced lipid nanoparticles (LNPs) for targeted drug delivery.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind its thermodynamic properties—specifically its boiling point and density—and establish self-validating experimental protocols for its handling, measurement, and application.

Physicochemical Profiling: Boiling Point & Density

Understanding the thermodynamic properties of heptadecyl chloroformate is paramount for safe handling, purification, and downstream synthesis. Due to the inherent instability of the chloroformate group at high temperatures, theoretical predictions must be coupled with strict empirical handling rules.

Table 1: Physicochemical Properties of Heptadecyl Chloroformate

| Property | Value | Causality / Mechanistic Note |

| Molecular Formula | C18H35ClO2 | The 17-carbon aliphatic chain confers extreme lipophilicity, ideal for membrane-permeable prodrugs. |

| Molecular Weight | 318.92 g/mol | High molecular weight limits volatility at standard room temperatures[1]. |

| Boiling Point (760 mmHg) | ~382 °C (Predicted) | Driven by the extensive London dispersion forces of the C17 aliphatic chain interacting with the polar headgroup[2]. |

| Boiling Point (2.0 mmHg) | ~175 - 185 °C | Vacuum distillation is strictly required. Atmospheric distillation is physically impossible without degrading the compound[3]. |

| Density (@ 25 °C) | ~0.92 g/cm³ | The dense packing of the highly polarized chloroformate headgroup (containing a heavy chlorine atom) is counterbalanced by the expansive, low-density aliphatic tail[2]. |

The Causality of Thermodynamic Behavior

The boiling point of aliphatic chloroformates increases predictably by approximately 12–15 °C per methylene (-CH2-) unit. Given that the C16 homologue (cetyl chloroformate) boils at 367.1 °C[2], the C17 derivative is projected to boil at approximately 382 °C under atmospheric pressure.

However, at temperatures exceeding 60 °C, thermal decomposition pathways become highly significant. The decomposition follows unimolecular kinetics, overcoming an activation energy of ~251 kJ/mol to yield heptadecyl chloride and carbon dioxide[3]. Therefore, measuring or utilizing the boiling point at 760 mmHg is purely theoretical; high-vacuum distillation must be employed to lower the vaporization threshold below the thermal degradation limit.

Chemical Reactivity and Mechanistic Pathways

Heptadecyl chloroformate features a highly electrophilic carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. The primary reaction pathway involves the displacement of the chloride leaving group by amines (yielding carbamates) or alcohols (yielding carbonates).

Because the rate of hydrolysis follows first-order kinetics with respect to water concentration, rigorous anhydrous conditions are not just recommended—they are a fundamental requirement to prevent the generation of heptadecanol, CO2, and corrosive HCl[3].

Reaction pathway of heptadecyl chloroformate synthesis and API conjugation.

Experimental Methodologies

To ensure scientific integrity, the following protocols integrate synthesis, physical measurement, and analytical verification into a self-validating system.

Protocol A: Synthesis of Heptadecyl Chloroformate

-

Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 10 mmol of heptadecanol in 50 mL of anhydrous toluene. Toluene is selected over dichloromethane due to its higher boiling point, which accommodates the thermal requirements of the reaction while maintaining excellent solubility for long-chain alcohols[3].

-

Reagent Addition: Cool the system to 0 °C using an ice bath. Slowly add 12 mmol of triphosgene (or a standardized phosgene solution) dropwise to control the exothermic nucleophilic substitution.

-

Catalysis: Introduce a catalytic amount of anhydrous pyridine. The base facilitates immediate hydrogen chloride removal, preventing acid-catalyzed side reactions and shifting the equilibrium forward[3].

-

Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction via GC-MS (quench aliquots in anhydrous methanol to form the stable methyl carbonate derivative for accurate analysis).

-

Purification: Remove the toluene solvent and any unreacted phosgene under reduced pressure using a rotary evaporator housed within a proper fume hood.

Protocol B: Self-Validating Density and Boiling Point Determination

To empirically validate the predicted density and boiling point without destroying the sample, the following workflow is employed.

Self-validating analytical workflow for density and boiling point determination.

Step-by-Step Measurement:

-

Density via Pycnometry:

-

Calibrate a 10 mL glass pycnometer with ultra-pure water at exactly 25.0 °C.

-

Flush the pycnometer with dry nitrogen to eliminate ambient moisture that could trigger hydrolysis.

-

Introduce the synthesized heptadecyl chloroformate into the pycnometer inside a controlled glovebox environment.

-

Weigh the filled pycnometer on an analytical balance (0.1 mg precision) and calculate the density (

).

-

-

Boiling Point via Vacuum Distillation:

-

Transfer the liquid to a micro-distillation apparatus equipped with a highly sensitive digital vacuum gauge and a calibrated thermocouple.

-

Lower the system pressure to exactly 2.0 mmHg.

-

Heat the oil bath gradually (2 °C/min). Record the vapor temperature the exact moment steady reflux and condensation occur on the cold finger.

-

Causality Note: Operating at 2.0 mmHg suppresses the activation energy required for vaporization, ensuring the compound boils (~175 °C) well before it reaches its thermal decomposition threshold[3].

-

Analytical Characterization

To ensure trustworthiness before deploying heptadecyl chloroformate in API conjugation, the material must be analytically validated:

-

FT-IR Spectroscopy: Confirm the presence of the strong, characteristic carbonyl stretch (

) of the chloroformate at ~1775 -

1H NMR (CDCl3): The methylene protons adjacent to the oxygen (

) will shift significantly downfield to ~4.3 ppm, confirming the successful attachment of the electron-withdrawing chloroformate group.

References

-

[1] 81691-94-3_Carbonochloridic Acid Heptadecyl EsterCAS号:81691 ..., ChemSrc. Available at:

-

[2] 26272-90-2(Cetyl chloroformate) Product Description, ChemicalBook. Available at:

-

[3] Buy Octadecyl chloroformate | 51637-93-5, Smolecule. Available at:

Sources

- 1. 81691-94-3_Carbonochloridic Acid Heptadecyl EsterCAS号:81691-94-3_Carbonochloridic Acid Heptadecyl Ester【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. 26272-90-2 CAS MSDS (Cetyl chloroformate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Buy Octadecyl chloroformate | 51637-93-5 [smolecule.com]

An In-depth Technical Guide to the Reactivity Profile of C17 Carbonochloridic Acid Esters

Abstract

This technical guide provides a comprehensive analysis of the synthesis, stability, and reactivity of C17 carbonochloridic acid esters, commonly known as heptadecyl chloroformate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles governing the utility of these long-chain reagents. We will explore their role as versatile intermediates in the synthesis of high molecular weight carbamates, carbonates, and other derivatives of interest in medicinal chemistry and materials science. The narrative emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights to ensure both technical accuracy and practical applicability.

Introduction: The Significance of Long-Chain Chloroformates

Carbonochloridic acid esters, or chloroformates (R-O(CO)Cl), are highly reactive chemical intermediates indispensable in modern organic synthesis.[1] Their reactivity, which is comparable to that of acyl chlorides, allows for the efficient introduction of alkoxycarbonyl groups onto a wide range of nucleophiles.[1][2] This guide focuses specifically on C17 carbonochloridic acid esters, such as heptadecyl chloroformate, which possess a long lipophilic alkyl chain. This structural feature makes them particularly valuable in the synthesis of amphiphilic molecules, which are critical components in drug delivery systems, nanocarriers, and biocompatible materials.[3][4] The carbamate functional group, readily formed from the reaction of a chloroformate with an amine, is a stable and crucial structural motif in numerous approved therapeutic agents and prodrugs.[5][6]

The C17 alkyl chain imparts unique physicochemical properties, influencing solubility, stability, and the steric environment of the reactive carbonyl center. Understanding the nuanced reactivity profile of these long-chain chloroformates is paramount for their effective and strategic application in complex synthetic pathways.

Synthesis and Physicochemical Properties

Synthesis of C17 Carbonochloridic Acid Esters

The primary industrial and laboratory method for synthesizing chloroformates involves the reaction of the corresponding alcohol with a phosgene equivalent.[7] Due to the extreme toxicity of phosgene gas, safer liquid alternatives like diphosgene (trichloromethyl chloroformate) or solid triphosgene (bis(trichloromethyl) carbonate) are now standard.[7]

A robust laboratory-scale synthesis of heptadecyl chloroformate involves the reaction of 1-heptadecanol with triphosgene in an inert solvent, such as petroleum ether, in the presence of a base like pyridine to act as an acid scavenger.[7] The reaction is typically conducted at low temperatures (5-10°C) to control the exothermic reaction and minimize side products.[7]

Key Causality in Synthesis:

-

Choice of Phosgene Equivalent: Triphosgene is preferred for its solid state, which simplifies handling and reduces the risk of exposure compared to phosgene gas or liquid diphosgene.[7]

-

Role of Pyridine: Pyridine neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing acid-catalyzed degradation of the product and driving the reaction to completion.[7]

-

Temperature Control: Maintaining a low temperature is crucial to prevent the thermal decomposition of triphosgene and the chloroformate product, ensuring high yield and purity.[7]

Physicochemical Properties and Stability

C17 chloroformates are typically oily liquids or low-melting solids at room temperature. Their long alkyl chain renders them soluble in most organic solvents but poorly soluble in water.[8]

Table 1: Physicochemical Properties of Representative Chloroformates

| Chloroformate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|---|

| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 70-72 | Highly volatile, rapid hydrolysis[8] |

| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 93 | Commonly used reagent, moderate stability[1] |

| Benzyl Chloroformate | C₇H₇O(CO)Cl | 170.59 | 103 (at 20 mmHg) | Used for Cbz amine protection[2] |

| Heptadecyl Chloroformate | C₁₇H₃₅O(CO)Cl | 318.91 | Decomposes | Low volatility, slower hydrolysis than short-chain analogs[8] |

Stability and Handling Considerations: Chloroformates are inherently moisture-sensitive and will hydrolyze in the presence of water or moist air to the parent alcohol (heptadecanol), carbon dioxide, and corrosive HCl gas.[8] The rate of hydrolysis is generally slower for long-chain chloroformates compared to their lower molecular weight counterparts due to reduced water solubility.[8] They should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) and handled in a well-ventilated fume hood.[9]

Core Reactivity Profile: A Mechanistic Perspective

The synthetic utility of C17 chloroformates stems from the high electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. The primary reaction pathway is a nucleophilic acyl substitution. The mechanism can proceed through either a concerted (SN2-like) pathway or a stepwise addition-elimination pathway involving a tetrahedral intermediate.[10] For most reactions with common nucleophiles like amines and alcohols, the mechanism is often considered to be a highly associative, concerted displacement.[10][11]

General Mechanism of Nucleophilic Acyl Substitution

The reaction begins with the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a transient, high-energy tetrahedral intermediate (or a transition state resembling it). The intermediate then collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group, to form the final product.[1]

Caption: General mechanism of nucleophilic acyl substitution on a C17 chloroformate.

Reactions with N-Nucleophiles: Carbamate Formation

The reaction with primary and secondary amines is one of the most robust and widely utilized transformations of chloroformates, yielding stable carbamates (urethanes).[1][2] This reaction is fundamental in peptide synthesis and for installing amine protecting groups.[1]

R-NH₂ + C₁₇H₃₅O(CO)Cl → R-NH(CO)OC₁₇H₃₅ + HCl

A base, such as pyridine or a tertiary amine, is typically added to the reaction mixture to neutralize the HCl byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.[1]

Reactions with O-Nucleophiles: Carbonate Formation

C17 chloroformates react with alcohols and phenols to form carbonate esters.[1][2] This reaction also requires a base (e.g., pyridine) to scavenge the generated HCl.[1]

R-OH + C₁₇H₃₅O(CO)Cl → R-O(CO)OC₁₇H₃₅ + HCl

The reaction with water (hydrolysis) follows the same pathway and is a common decomposition route for these reagents.

Factors Influencing Reactivity

-

Nucleophile Strength: Reactivity generally follows the basicity and nucleophilicity of the attacking species. Amines are typically more reactive than alcohols.

-

Steric Hindrance: The long C17 chain can introduce some steric bulk, potentially slowing the reaction rate compared to smaller chloroformates, especially with sterically hindered nucleophiles. However, for most primary amines and alcohols, the reaction remains efficient.

-

Solvent: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used to prevent solvolysis of the chloroformate.[5]

-

Temperature: Most reactions are initiated at low temperatures (e.g., 0°C) to control the initial exothermic process and then allowed to warm to room temperature to ensure completion.[5]

Applications in Drug Development

The unique amphiphilic nature of molecules derived from C17 chloroformate makes them highly relevant in drug development, particularly in the field of drug delivery.

-

Lipid Nanoparticles (LNPs): Carbamate-containing lipids can be synthesized using C17 chloroformate. These lipids are essential components of LNPs used for the delivery of nucleic acid-based therapeutics (e.g., siRNA, mRNA). The C17 tail provides the necessary lipophilicity to form the lipid core of the nanoparticle.

-

Prodrugs: A drug molecule containing a free amine or hydroxyl group can be covalently linked to the C17-alkoxycarbonyl moiety. The resulting long-chain prodrug can exhibit modified solubility, improved membrane permeability, and altered pharmacokinetic profiles.

-

Bioconjugation: C17 chloroformate can be used to introduce a long, lipophilic tether onto biomolecules, facilitating their association with cell membranes or lipid-based carrier systems.

Experimental Protocols

Protocol: Synthesis of a C17-Alkyl Carbamate

This protocol describes a general procedure for the reaction of heptadecyl chloroformate with a primary amine to form a long-chain N-alkyl carbamate.

Materials:

-

Primary Amine (1.0 equiv)

-

Heptadecyl Chloroformate (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

-

Cool the stirred solution to 0°C using an ice bath.

-

Dissolve heptadecyl chloroformate (1.1 equiv) in a minimal amount of anhydrous DCM and add it to a dropping funnel.

-

Add the chloroformate solution dropwise to the cooled amine solution over 15-30 minutes. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure C17-alkyl carbamate.

Caption: A typical experimental workflow for C17-alkyl carbamate synthesis.

Safety and Handling

As a class of compounds, chloroformates are corrosive, toxic, and moisture-sensitive.

-

Inhalation/Contact: They are direct-acting irritants and can be destructive to the eyes, skin, and respiratory tract.[8] Inhalation may cause irritation, coughing, and potentially delayed pulmonary edema.[8]

-

Personal Protective Equipment (PPE): Always handle C17 chloroformates in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents.[9] The container should be tightly closed and stored under an inert atmosphere.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Ensure the area is well-ventilated.[9]

Conclusion

C17 carbonochloridic acid esters are powerful synthetic intermediates whose reactivity profile makes them exceptionally useful for introducing long, lipophilic alkyl chains onto various molecules. Their primary reactions with amines and alcohols to form stable carbamates and carbonates are efficient and predictable, following a nucleophilic acyl substitution mechanism. While their handling requires care due to their reactivity and moisture sensitivity, their utility in creating amphiphilic compounds for drug delivery and advanced materials development is significant. A thorough understanding of their synthesis, stability, and reaction mechanisms, as outlined in this guide, is essential for any scientist seeking to leverage these versatile reagents in their research and development endeavors.

References

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

Lee, I., et al. (1996). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Lee, I., et al. (1996). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (7), 1479-1483. Retrieved from [Link]

-

Pace, V., & Holzer, W. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 18(11), 14168–14187. Retrieved from [Link]

-

ResearchGate. (2001). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. Retrieved from [Link]

-

Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. Retrieved from [Link]

-

Hratko, R., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Metabolomics, 10(3), 444-454. Retrieved from [Link]

-

Husek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 57-91. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of carbamates 3 starting from hexadecyl chloroformate 1 and amines 2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. Retrieved from [Link]

-

Bentham Science Publishers. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Retrieved from [Link]

-

Zhang, Z., et al. (2016). Stereoselective alkoxycarbonylation of unactivated C(sp3)–H bonds with alkyl chloroformates via Pd(II)/Pd(IV) catalysis. Nature Communications, 7, 12803. Retrieved from [Link]

- Google Patents. (1973). US3720718A - Conversion of chloroformates to an aldehyde.

-

Taylor & Francis. (n.d.). Chloroformate – Knowledge and References. Retrieved from [Link]

-

Fang, C., & Xiao, X. (2021). The Synthesis of Long Chain Alkyl Chloroformate. Advances in Materials Chemistry, 9(3), 86-91. Retrieved from [Link]

-

J-Stage. (1995). Enantiomer Separation of Amino Acids after Derivatization with Alkyl Chloroformates by Chiral Phase Capillary Gas Chromatography. Retrieved from [Link]

-

Buck, K. W., & Foster, A. B. (1963). Reactions of some alkyl chloroformates. Journal of the Chemical Society (Resumed), 2217. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2020). The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. International Journal of Molecular Sciences, 21(12), 4381. Retrieved from [Link]

-

Organic Chemistry Portal. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

-

Kometani, T., Shiotani, S., & Mitsuhashi, K. (1974). On the cleavage of tertiary amines with ethyl chloroformate. Journal of the Pharmaceutical Society of Japan, 94(6), 754-758. Retrieved from [Link]

- Google Patents. (2006). WO2006044575A1 - Method for the preparation of aliphatic chloroformates.

-

Ludwig-Maximilians-Universität München. (n.d.). Biocompatible Nanocarriers for Drug Delivery Applications. Retrieved from [Link]

-

De la Calle, I., et al. (2003). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. Journal of Chromatography A, 1016(2), 185-197. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Heptyl chloroformate - Safety Data Sheet [chemicalbook.com]

- 10. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Heptadecyl Chloroformate in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Heptadecyl chloroformate, a long-chain alkyl chloroformate, is a versatile and highly reactive reagent with significant, yet often under-explored, potential in modern organic synthesis. Its unique combination of a reactive chloroformate group and a long lipophilic heptadecyl chain makes it an invaluable tool for the synthesis of complex molecules with tailored properties. This technical guide provides an in-depth exploration of the core applications of heptadecyl chloroformate, focusing on its utility in the synthesis of specialized carbonates and carbamates, the development of functional polymers, and the modification of surfaces to impart desired hydrophobicity. Drawing upon established principles of chloroformate chemistry, this document offers field-proven insights, detailed experimental protocols, and a thorough analysis of the causality behind experimental choices, aimed at empowering researchers, scientists, and drug development professionals to leverage this reagent in their synthetic endeavors.

Introduction: The Chemistry and Reactivity of Heptadecyl Chloroformate

Heptadecyl chloroformate (C₁₇H₃₅OCOCl) belongs to the class of chloroformate esters, which are formally esters of chloroformic acid.[1] The reactivity of heptadecyl chloroformate is analogous to that of other acyl chlorides and is primarily dictated by the electrophilic nature of the carbonyl carbon. The presence of both a highly electronegative chlorine atom and an oxygen atom creates a strong partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[2] This inherent reactivity allows for efficient reactions with a wide range of nucleophiles, most notably amines and alcohols, to form stable carbamate and carbonate linkages, respectively.[1][3]

The long heptadecyl (C17) alkyl chain is a defining feature of this reagent, imparting significant lipophilicity to the resulting molecules. This property is of particular interest in applications requiring the modulation of solubility, the creation of amphiphilic structures, or the introduction of hydrophobic surface modifications.

A common and practical method for the synthesis of long-chain alkyl chloroformates like heptadecyl chloroformate involves the reaction of the corresponding long-chain fatty alcohol with triphosgene in the presence of a base, such as pyridine, to act as an acid scavenger.[4] This method offers a safer alternative to the use of phosgene gas.[5]

Synthesis of Carbamates and Carbonates: Building Blocks for Complex Molecules

The most fundamental application of heptadecyl chloroformate lies in its reaction with amines and alcohols to form heptadecyl-containing carbamates and carbonates. These reactions proceed via a nucleophilic acyl substitution mechanism.[2]

Carbamate Formation

Heptadecyl chloroformate reacts readily with primary and secondary amines to yield N-heptadecyloxycarbonyl derivatives (carbamates).[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

The resulting long-chain carbamates are of significant interest in various fields. The carbamate linkage can act as a bioisostere for amide bonds in peptidomimetics, enhancing metabolic stability.[6] Furthermore, the long alkyl chain can be exploited to create amphiphilic molecules with potential applications as surfactants or in drug delivery systems.[7]

dot graph { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, mindist=1.5, maxiter=5000, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Reactants Heptadecyl_Chloroformate [label="Heptadecyl Chloroformate\n(C₁₇H₃₅OCOCl)"]; Amine [label="Primary or Secondary Amine\n(R₂NH)"]; Base [label="Base (e.g., Pyridine)"];

// Products Carbamate [label="N-Heptadecyl Carbamate\n(C₁₇H₃₅OCONR₂)"]; HCl_Salt [label="Base•HCl"];

// Reaction Heptadecyl_Chloroformate -> Carbamate [label="Nucleophilic Attack"]; Amine -> Carbamate; Base -> HCl_Salt [label="HCl Scavenger"]; } Caption: General workflow for the synthesis of N-heptadecyl carbamates.

Experimental Protocol: General Procedure for the Synthesis of N-Heptadecyl Carbamates

This protocol is adapted from established methods for the synthesis of carbamates from chloroformates.[6][8]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary or secondary amine (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cooling: Cool the stirred solution to 0 °C in an ice bath.

-

Addition of Heptadecyl Chloroformate: Dissolve heptadecyl chloroformate (1.05 eq.) in the same anhydrous solvent and add it dropwise to the amine solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-heptadecyl carbamate.

| Reactant Amine | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Aniline | Pyridine | Dichloromethane | 3 | >85 |

| Diethylamine | Triethylamine | Tetrahydrofuran | 2 | >90 |

| Glycine ethyl ester | Sodium Bicarbonate | Dichloromethane/Water | 4 | >80 |

Note: Reaction conditions and yields are illustrative and may require optimization for specific substrates.

Carbonate Formation

In a similar fashion, heptadecyl chloroformate reacts with alcohols and phenols to produce heptadecyl carbonate esters.[3] These reactions are also typically performed in the presence of a base.

Long-chain dialkyl carbonates have applications as specialty solvents and intermediates in the synthesis of other organic compounds.[9][10] The introduction of a heptadecyl group can also be used to create precursors for the synthesis of polycarbonates with long alkyl side chains.

dot graph { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, mindist=1.5, maxiter=5000, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Reactants Heptadecyl_Chloroformate [label="Heptadecyl Chloroformate\n(C₁₇H₃₅OCOCl)"]; Alcohol [label="Alcohol or Phenol\n(ROH)"]; Base [label="Base (e.g., Pyridine)"];

// Products Carbonate [label="Heptadecyl Carbonate\n(C₁₇H₃₅OCOOR)"]; HCl_Salt [label="Base•HCl"];

// Reaction Heptadecyl_Chloroformate -> Carbonate [label="Nucleophilic Attack"]; Alcohol -> Carbonate; Base -> HCl_Salt [label="HCl Scavenger"]; } Caption: General workflow for the synthesis of heptadecyl carbonates.

Experimental Protocol: General Procedure for the Synthesis of Heptadecyl Carbonates

-

Reaction Setup: In a manner analogous to the carbamate synthesis, combine the alcohol or phenol (1.0 eq.) and a base (e.g., pyridine, 1.1 eq.) in an anhydrous solvent in a three-necked flask under a nitrogen atmosphere.

-

Addition of Heptadecyl Chloroformate: Cool the mixture to 0 °C and add a solution of heptadecyl chloroformate (1.05 eq.) in the same solvent dropwise.

-

Reaction and Work-up: Allow the reaction to proceed at room temperature until completion, followed by an aqueous work-up as described for the carbamate synthesis.

-

Purification: Purify the resulting heptadecyl carbonate by column chromatography or distillation under reduced pressure.

| Reactant Alcohol/Phenol | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Ethanol | Pyridine | Dichloromethane | 4 | >80 |

| Phenol | Triethylamine | Tetrahydrofuran | 6 | >75 |

| Benzyl Alcohol | Pyridine | Dichloromethane | 5 | >80 |

Note: Reaction conditions and yields are illustrative and may require optimization for specific substrates.

Polymer Synthesis and Modification

The bifunctional nature of the chloroformate group allows heptadecyl chloroformate to be used in the synthesis of polymers, particularly polyurethanes and polycarbonates. The long heptadecyl chain can be incorporated into the polymer backbone or as a pendant group, significantly influencing the polymer's properties, such as its thermal characteristics, solubility, and hydrophobicity.

Polyurethane Synthesis

Heptadecyl chloroformate can be used to synthesize diols or diamines with long alkyl chains, which can then be used as monomers in the production of polyurethanes. For example, reaction of heptadecyl chloroformate with a diamine followed by reduction can yield a diamine with a heptadecyl carbamate linkage. These monomers can then be polymerized with diisocyanates to produce polyurethanes with unique properties.[11][12] The incorporation of the long alkyl chain can lead to materials with improved flexibility and hydrophobicity, suitable for applications in coatings and elastomers.

Polymer Modification

Heptadecyl chloroformate can also be used to modify existing polymers containing nucleophilic functional groups, such as hydroxyl or amine groups. This post-polymerization modification allows for the introduction of long alkyl chains onto the polymer backbone, thereby altering its surface properties and solubility. For instance, the surface of a hydrophilic polymer can be rendered more hydrophobic by reacting it with heptadecyl chloroformate.

Surface Modification and Surfactant Synthesis

The pronounced amphiphilic character that can be imparted by the heptadecyl group makes heptadecyl chloroformate a valuable reagent for surface modification and the synthesis of surfactants.

Surface Functionalization of Nanoparticles

Silica nanoparticles and other inorganic materials with surface hydroxyl groups can be functionalized with heptadecyl chloroformate.[13] This surface modification replaces the hydrophilic silanol groups with a dense layer of hydrophobic heptadecyl chains, dramatically altering the surface properties of the nanoparticles.[14][15] Such modified nanoparticles can exhibit enhanced dispersibility in nonpolar solvents and can be used in the formulation of nanocomposites and coatings.

Experimental Protocol: Surface Functionalization of Silica Nanoparticles

-

Activation of Silica: Suspend dried silica nanoparticles in an anhydrous solvent such as toluene.

-

Reaction: Add a base (e.g., pyridine) followed by the dropwise addition of heptadecyl chloroformate.

-

Washing: After the reaction is complete, collect the functionalized nanoparticles by centrifugation, and wash them repeatedly with the solvent to remove any unreacted reagents.

-

Drying: Dry the modified nanoparticles under vacuum.

Synthesis of Cationic Surfactants

Cationic surfactants, particularly quaternary ammonium salts, are widely used as antimicrobial agents, fabric softeners, and phase-transfer catalysts.[16][17] Heptadecyl chloroformate can be used as a key building block in the synthesis of novel cationic surfactants. The reaction of heptadecyl chloroformate with a tertiary amine containing a hydroxyl group, followed by quaternization, can lead to the formation of a quaternary ammonium salt with a long heptadecyl tail.[18] The long alkyl chain provides the necessary hydrophobicity for surfactant activity.

dot graph { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, mindist=1.5, maxiter=5000, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Reactants Heptadecyl_Chloroformate [label="Heptadecyl Chloroformate"]; Tertiary_Amine_Alcohol [label="Tertiary Amine with\nHydroxyl Group"]; Alkyl_Halide [label="Alkyl Halide (for Quaternization)"];

// Intermediates Carbamate_Intermediate [label="Carbamate Intermediate"];

// Product Cationic_Surfactant [label="Cationic Surfactant\n(Quaternary Ammonium Salt)"];

// Reaction Heptadecyl_Chloroformate -> Carbamate_Intermediate; Tertiary_Amine_Alcohol -> Carbamate_Intermediate; Carbamate_Intermediate -> Cationic_Surfactant [label="Quaternization"]; Alkyl_Halide -> Cationic_Surfactant; } Caption: Synthetic route to cationic surfactants via heptadecyl chloroformate.

Derivatizing Agent in Chromatography

Alkyl chloroformates are well-established derivatizing agents for gas chromatography (GC) and high-performance liquid chromatography (HPLC).[19] They react with polar functional groups, such as amines and carboxylic acids, to form less polar and more volatile derivatives that are more amenable to chromatographic analysis.[1] Heptadecyl chloroformate, with its long alkyl chain, can be particularly useful for increasing the retention time of small, polar analytes in reversed-phase HPLC, allowing for better separation from the solvent front and other early-eluting components.

Safety and Handling

Heptadecyl chloroformate is a reactive and corrosive compound and should be handled with appropriate safety precautions. It is sensitive to moisture and will hydrolyze to heptadecanol, hydrochloric acid, and carbon dioxide. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store heptadecyl chloroformate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

Heptadecyl chloroformate is a powerful and versatile reagent in organic synthesis, offering a unique combination of reactivity and lipophilicity. Its applications span from the fundamental synthesis of long-chain carbamates and carbonates to the more advanced creation of functional polymers, surface-modified nanoparticles, and specialized surfactants. The ability to introduce a long heptadecyl chain provides chemists with a valuable tool for tailoring the physical and chemical properties of molecules and materials. As the demand for complex, functional molecules continues to grow across various scientific disciplines, the strategic application of reagents like heptadecyl chloroformate will undoubtedly play a crucial role in enabling new discoveries and technological advancements.

References

- Amphiphilic Compounds Containing a Carbamate Fragment: Synthesis, Aggregation, and Solubilizing Effect. Russian Journal of Bioorganic Chemistry.

- Synthesis and surface functionalization of silica nanoparticles for nanomedicine.

- Synthesis of novel quaternary ammonium surfactants containing adamantane.

- Designed Mesoporous Materials toward Multifunctional Organic Silica Nanocomposites. IntechOpen.

- Synthesis and Properties of a New Sulfonated Quaternary Ammonium Salt Amphoteric Surfactant. Francis Academic Press.

- Synthesis of carbamates 3 starting from hexadecyl chloroformate 1 and amines 2.

- The Synthesis of Long Chain Alkyl Chloroformate.

- Fast esterification of fatty acids with alkyl chloroformates.

- Scalable Synthesis of Salt-free Quaternary Ammonium Carboxylate C

- Chloroform

- Surface Functionalization of Silica Materials for Enhanced Selectivity in Dye Adsorption. A Review of Chemical Modification Strategies.

- Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbam

- Preparation and properties of carbamates, nitrocarbamates and their deriv

- Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Benchchem.

- Understanding Silane Functionaliz

- Synthesis of carbamates by carbamoyl

- The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human p

- Surface functionalization of silica particles for their efficient fluorescence and stereo selective modific

- Reactivity of octyl chloroform

- Synthesis and Characterization of Long-Chain Dialkyl Carbon

- Surfactant - Quaternary Ammonium Compounds. Alfa Chemistry.

- Conversion of chloroformates to an aldehyde.

- Precisely synthesized segmented polyurethanes toward block sequence-controlled drug delivery. PMC.

- Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroform

- Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. The Royal Society of Chemistry.

- Sustainable and Scalable Synthesis of Acetal‐Containing Polyols as a Pl

- Efficient carbamate synthesis.

- Structure–reactivity correlations in the aminolysis of aryl chloroformates.

- Poly(vinyl chloroformate) and derivatives: Preparation and properties.

- Process for preparing alkyl/aryl chloroformates.

- Synthesis and characterization of dialkyl carbonates prepared from mid-, long-chain, and Guerbet alcohols.

- Process for the polymerization of vinyl chloride.